REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][N:6]=2)[CH2:3][CH2:2]1.CI.[C:16](=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH:1]1([N:4]([CH3:16])[C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][N:6]=2)[CH2:3][CH2:2]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
224 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
56 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
56 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
56 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
conventional heating at 70° C. for 15 hr
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated by microwave once more for 10 min at 200° C
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to dryness
|
Type
|
WASH
|
Details
|
washed with water (100 mL) two times and one time with brine
|
Type
|
EXTRACTION
|
Details
|
extracted once with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed once with brine (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
TEMPERATURE
|
Details
|
with increasing concentrations of ethyl acetate in hexanes (20 mL/min, equilibrate with 0%, 0 to 5 min: 0%; 5 to 25 min: 0 to 30%; 25-45 min: 30%)
|
Duration
|
35 (± 10) min
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions were collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N(C1=NC=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |